REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8]C)=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].Br.C(OC(=O)C)(=O)C>C(O)(=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11]
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Name
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|
Quantity
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20 g
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Type
|
reactant
|
Smiles
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ClC1=C(C=C(C=C1)OC)[N+](=O)[O-]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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Br
|
Name
|
|
Quantity
|
67 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
50 mL
|
Type
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reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for 8.5 hours
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Duration
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8.5 h
|
Type
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CUSTOM
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Details
|
After the completion of the reaction
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Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation under reduced pressure
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Type
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ADDITION
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Details
|
The residue was mixed with 300 ml of ethyl acetate and 500 ml of water
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Type
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CUSTOM
|
Details
|
The resulting organic layer was separated
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Type
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WASH
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Details
|
washed with a saturated aqueous sodium hydrogencarbonate solution, water
|
Type
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DRY_WITH_MATERIAL
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Details
|
a saturated aqueous sodium chloride solution in this order, and then dried with anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting crystal was recrystallized from toluene
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.5 g | |
YIELD: PERCENTYIELD | 83.6% | |
YIELD: CALCULATEDPERCENTYIELD | 83.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |